molecular formula C40H64Cl2N2P2Pd B11927935 Bis[(dicyclohexyl)(4-dimethylaminophenyl)phosphine] palladium(II)chloride

Bis[(dicyclohexyl)(4-dimethylaminophenyl)phosphine] palladium(II)chloride

Cat. No.: B11927935
M. Wt: 812.2 g/mol
InChI Key: FASFJCMBLNNDNL-UHFFFAOYSA-L
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Description

Bis[(dicyclohexyl)(4-dimethylaminophenyl)phosphine] palladium(II) chloride: is a coordination complex widely used in organic synthesis, particularly in cross-coupling reactions. This compound features a palladium center coordinated by two phosphine ligands and two chloride ions, making it a versatile catalyst in various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Bis[(dicyclohexyl)(4-dimethylaminophenyl)phosphine] palladium(II) chloride typically involves the reaction of palladium(II) chloride with the corresponding phosphine ligands. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at controlled temperatures to ensure the formation of the desired complex.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Bis[(dicyclohexyl)(4-dimethylaminophenyl)phosphine] palladium(II) chloride is primarily involved in cross-coupling reactions such as:

  • Suzuki-Miyaura Coupling
  • Heck Reaction
  • Sonogashira Coupling
  • Stille Coupling
  • Negishi Coupling
  • Buchwald-Hartwig Cross Coupling

Common Reagents and Conditions: These reactions typically require the presence of a base, a solvent (often an organic solvent like toluene or tetrahydrofuran), and sometimes additional ligands to stabilize the palladium complex. The reactions are usually carried out under inert conditions to prevent oxidation.

Major Products: The major products of these reactions are often biaryl compounds, alkenes, and other complex organic molecules that are valuable intermediates in pharmaceuticals, agrochemicals, and materials science.

Scientific Research Applications

Chemistry: In chemistry, Bis[(dicyclohexyl)(4-dimethylaminophenyl)phosphine] palladium(II) chloride is extensively used as a catalyst in cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds. These reactions are fundamental in the synthesis of complex organic molecules.

Biology and Medicine: While its direct applications in biology and medicine are limited, the compounds synthesized using this catalyst are often biologically active and can be used in drug discovery and development.

Industry: In the industrial sector, this compound is used in the production of fine chemicals, pharmaceuticals, and advanced materials. Its ability to facilitate efficient and selective chemical transformations makes it a valuable tool in various manufacturing processes.

Mechanism of Action

The mechanism of action of Bis[(dicyclohexyl)(4-dimethylaminophenyl)phosphine] palladium(II) chloride involves the coordination of the palladium center with the phosphine ligands and chloride ions. This coordination facilitates the activation of the palladium center, allowing it to undergo oxidative addition, transmetalation, and reductive elimination steps in cross-coupling reactions. These steps are crucial for the formation of new chemical bonds and the synthesis of complex molecules.

Comparison with Similar Compounds

  • Bis(triphenylphosphine)palladium(II) chloride
  • Dichlorobis(tricyclohexylphosphine)palladium(II)
  • Bis(di-tert-butyl(4-dimethylaminophenyl)phosphine)dichloropalladium(II)

Uniqueness: Bis[(dicyclohexyl)(4-dimethylaminophenyl)phosphine] palladium(II) chloride is unique due to its specific ligand environment, which provides a balance of steric and electronic properties. This balance enhances its catalytic activity and selectivity in various cross-coupling reactions, making it a preferred choice for certain synthetic applications.

Properties

Molecular Formula

C40H64Cl2N2P2Pd

Molecular Weight

812.2 g/mol

IUPAC Name

4-dicyclohexylphosphanyl-N,N-dimethylaniline;palladium(2+);dichloride

InChI

InChI=1S/2C20H32NP.2ClH.Pd/c2*1-21(2)17-13-15-20(16-14-17)22(18-9-5-3-6-10-18)19-11-7-4-8-12-19;;;/h2*13-16,18-19H,3-12H2,1-2H3;2*1H;/q;;;;+2/p-2

InChI Key

FASFJCMBLNNDNL-UHFFFAOYSA-L

Canonical SMILES

CN(C)C1=CC=C(C=C1)P(C2CCCCC2)C3CCCCC3.CN(C)C1=CC=C(C=C1)P(C2CCCCC2)C3CCCCC3.[Cl-].[Cl-].[Pd+2]

Origin of Product

United States

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